N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is a synthetic compound belonging to the class of thienoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienoindole core, which is a fused heterocyclic system combining thiophene and indole rings, and a carboxamide functional group, which is essential for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoindole Core: The synthesis begins with the construction of the thienoindole core. This can be achieved through a cyclization reaction involving a thiophene derivative and an indole precursor under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thienoindole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the 4-Methoxybenzyl Group: The final step involves the attachment of the 4-methoxybenzyl group to the nitrogen atom of the carboxamide. This can be done using a nucleophilic substitution reaction with 4-methoxybenzyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the development of more efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thienoindole derivatives with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby exerting an anti-inflammatory or anticancer effect. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide: can be compared with other thienoindole derivatives, such as:
Uniqueness
The presence of both the 4-methoxybenzyl group and the methyl group in this compound contributes to its unique biological activity and chemical properties. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methylthieno[2,3-b]indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-22-17-6-4-3-5-15(17)16-11-18(25-20(16)22)19(23)21-12-13-7-9-14(24-2)10-8-13/h3-11H,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSARJFUIRUSSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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